molecular formula C10H9BrO2 B8096955 2-Bromo-4-cyclopropylbenzoic acid

2-Bromo-4-cyclopropylbenzoic acid

Cat. No.: B8096955
M. Wt: 241.08 g/mol
InChI Key: JFGKRCZSZCSUOK-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C({10})H({9})BrO(_{2}) It is characterized by a bromine atom attached to the second position and a cyclopropyl group attached to the fourth position of a benzoic acid ring

Synthetic Routes and Reaction Conditions:

    Bromination of 4-cyclopropylbenzoic acid: One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

    Cyclopropylation of 2-bromobenzoic acid: Another approach is the cyclopropylation of 2-bromobenzoic acid. This can be achieved through a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a transition metal catalyst.

Industrial Production Methods: Industrial production of this compound often involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond formation with an aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Thionyl chloride or oxalyl chloride for conversion to acyl chlorides.

    Reduction: Lithium aluminum hydride (LiAlH({3})) for reduction to alcohols.

    Coupling Reactions: Palladium catalysts (Pd/C, Pd(PPh({4})) in the presence of bases like potassium carbonate (K({3})).

Major Products:

    Substitution Products: Amino, thiol, or alkoxy derivatives.

    Oxidation Products: Acyl chlorides.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl or styrene derivatives.

Scientific Research Applications

2-Bromo-4-cyclopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyclopropylbenzoic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

    Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their structure and function.

    Cellular Pathways: In medicinal chemistry, its derivatives may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

2-Bromo-4-cyclopropylbenzoic acid can be compared with other brominated benzoic acids and cyclopropyl-substituted benzoic acids:

    2-Bromobenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological applications.

    4-Cyclopropylbenzoic Acid: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.

    2-Bromo-4-methylbenzoic Acid: Similar in reactivity but the methyl group provides different steric and electronic properties compared to the cyclopropyl group.

These comparisons highlight the unique combination of reactivity and steric properties provided by the bromine and cyclopropyl groups in this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGKRCZSZCSUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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